molecular formula C20H22Cl2O3 B14455991 Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (+-)- CAS No. 71549-04-7

Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (+-)-

Cat. No.: B14455991
CAS No.: 71549-04-7
M. Wt: 381.3 g/mol
InChI Key: AKHBKFZHHXGSCC-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a 2,4-dichlorophenyl group and an ethyl ester functional group. Its molecular formula is C18H20Cl2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- typically involves the esterification of the corresponding butanoic acid derivative. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the reaction of 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methylbutanoic acid with ethanol, resulting in the formation of the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogenation and other substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and halogenated compounds.

Scientific Research Applications

Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-(2,4-dichlorophenoxy)-: Similar structure but lacks the ethyl ester group.

    Acetic acid, (2,4-dichlorophenoxy)-, butyl ester: Contains a butyl ester group instead of an ethyl ester.

Uniqueness

Butanoic acid, 2-(4-((2,4-dichlorophenyl)methyl)phenoxy)-2-methyl-, ethyl ester, (±)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butanoic acid backbone with a 2,4-dichlorophenyl group and an ethyl ester functional group makes it a valuable compound for various applications.

Properties

CAS No.

71549-04-7

Molecular Formula

C20H22Cl2O3

Molecular Weight

381.3 g/mol

IUPAC Name

ethyl 2-[4-[(2,4-dichlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C20H22Cl2O3/c1-4-20(3,19(23)24-5-2)25-17-10-6-14(7-11-17)12-15-8-9-16(21)13-18(15)22/h6-11,13H,4-5,12H2,1-3H3

InChI Key

AKHBKFZHHXGSCC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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